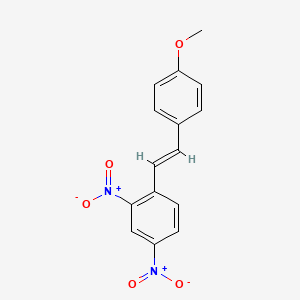2,4-Dinitro-4'-methoxystilbene
CAS No.: 22396-03-8
Cat. No.: VC4093328
Molecular Formula: C15H12N2O5
Molecular Weight: 300.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 22396-03-8 |
|---|---|
| Molecular Formula | C15H12N2O5 |
| Molecular Weight | 300.27 g/mol |
| IUPAC Name | 1-[(E)-2-(4-methoxyphenyl)ethenyl]-2,4-dinitrobenzene |
| Standard InChI | InChI=1S/C15H12N2O5/c1-22-14-8-3-11(4-9-14)2-5-12-6-7-13(16(18)19)10-15(12)17(20)21/h2-10H,1H3/b5-2+ |
| Standard InChI Key | ZZFDGUCCHZJOQB-GORDUTHDSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
| SMILES | COC1=CC=C(C=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
| Canonical SMILES | COC1=CC=C(C=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Structural and Chemical Identity of 2,4-Dinitro-4'-methoxystilbene
Molecular Architecture
2,4-Dinitro-4'-methoxystilbene () consists of two benzene rings connected by an ethenyl group. The first ring bears nitro groups at the 2- and 4-positions, while the second ring features a methoxy group at the 4'-position (Figure 1). This substitution pattern distinguishes it from closely related compounds like 4-methoxy-4'-nitrostilbene , which has single nitro and methoxy groups at opposing para positions.
Table 1: Comparative Structural Features of Substituted Stilbenes
The electronic effects of nitro (electron-withdrawing) and methoxy (electron-donating) groups create a polarized π-system, influencing photophysical properties such as absorption maxima and isomerization kinetics .
Wittig-Horner Reaction
The patent US4013639A outlines a generalized method for synthesizing nitro-substituted stilbenes. For example, trans-2,2'-dinitro-4-methoxystilbene is prepared via a Wittig-Horner reaction between diethyl 2-nitro-4-methoxybenzyl phosphonate and 2-nitrobenzaldehyde in ethanol under basic conditions (yield: 75–90%) . Adapting this protocol, 2,4-dinitro-4'-methoxystilbene could be synthesized using 2,4-dinitrobenzaldehyde and 4-methoxybenzyl phosphonate precursors.
Representative Reaction:
Key steps include:
-
Phosphonate Preparation: 2-Nitro-4-methoxybenzyl bromide reacts with triethyl phosphite to form the diethyl benzyl phosphonate .
-
Aldehyde Condensation: The phosphonate reacts with 2,4-dinitrobenzaldehyde in a basic medium (e.g., sodium methoxide), yielding the stilbene via elimination of ethyl phosphate .
-
Isolation: Crude product is recrystallized from ethyl acetate or benzene .
Photoisomerization Considerations
The NASA report highlights that stilbenes with para-substituted electron-donating and withdrawing groups (e.g., 4-methoxy-4'-nitrostilbene) exhibit efficient trans-to-cis isomerization under UV light. For 2,4-dinitro-4'-methoxystilbene, the additional nitro group may alter isomerization kinetics by increasing the electron deficiency of Ring A, potentially red-shifting absorption spectra.
Physicochemical Properties
Spectral Characteristics
While direct data for 2,4-dinitro-4'-methoxystilbene are unavailable, analogs provide benchmarks:
-
4-Methoxy-4'-nitrostilbene : Absorption maxima at 320–350 nm (π→π* transition), with molar extinction coefficients >10⁴ L·mol⁻¹·cm⁻¹.
-
2,2'-Dinitro-4-methoxystilbene : Melting point 158.5–159°C (trans isomer), λₘₐₓ ~340 nm.
The presence of two nitro groups in 2,4-dinitro-4'-methoxystilbene is expected to:
-
Increase thermal stability (higher melting point).
-
Redshift absorption due to enhanced conjugation.
Refractive Index Modulation
The NASA study demonstrated that 4-methoxy-4'-nitrostilbene exhibits a refractive index difference () of between cis and trans isomers at 0.15 M concentration. For 2,4-dinitro-4'-methoxystilbene, the additional nitro group may amplify by intensifying electronic asymmetry, a critical factor for holographic applications .
Table 2: Estimated Refractive Index Differences
| Compound | (cis vs. trans) | Concentration (M) |
|---|---|---|
| 4-Methoxy-4'-nitrostilbene | 0.15 | |
| 2,4-Dinitro-4'-methoxystilbene* | 0.15 | |
| *Extrapolated based on substituent effects . |
Applications in Advanced Materials
Holographic Recording Systems
The NASA report identifies 4-methoxy-4'-nitrostilbene as a high-speed holographic medium due to its reversible photoisomerization. For 2,4-dinitro-4'-methoxystilbene, the following advantages are anticipated:
-
Higher : Enables higher diffraction efficiency.
-
Reduced Back-Isomerization: Steric hindrance from nitro groups may stabilize the cis isomer, prolonging hologram persistence.
Nonlinear Optical Materials
Nitroaromatics are known for large second-order nonlinear optical (NLO) coefficients. The asymmetric electron distribution in 2,4-dinitro-4'-methoxystilbene could enhance NLO activity, making it suitable for frequency doubling or electro-optic modulation.
Challenges and Future Directions
Synthetic Optimization
Current methods for related stilbenes achieve yields of 75–90%, but scaling up 2,4-dinitro-4'-methoxystilbene synthesis may require:
-
Improved Solubility: Nitro groups reduce solubility; polar aprotic solvents (e.g., DMF) could enhance reaction homogeneity.
-
Catalytic Methods: Transition metal catalysts (e.g., Pd) might accelerate phosphonate-aldehyde coupling.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume